5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide
Description
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and an isopropyl substituent at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological properties, including analgesic, anti-inflammatory, and enzyme-inhibitory activities .
Properties
CAS No. |
88398-56-5 |
|---|---|
Molecular Formula |
C8H15N3O3S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
5-methoxy-1-methyl-3-propan-2-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C8H15N3O3S/c1-5(2)6-7(15(9,12)13)8(14-4)11(3)10-6/h5H,1-4H3,(H2,9,12,13) |
InChI Key |
LNZSLOMZKNJLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1S(=O)(=O)N)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole with sulfonamide derivatives in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The pharmacological activity of pyrazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structure-Activity Relationship (SAR) Insights
- Substituent Effects on Analgesic Activity: The presence of a benzoylamino group at the 5-position (e.g., compound 4c) significantly enhances analgesic activity compared to unsubstituted or thiourea-substituted analogs (e.g., 3d, 3e), which show abolished activity . A phenyl group at the N-1 position (e.g., 4c) improves potency, suggesting steric and electronic interactions with target receptors .
- Sulfonamide vs.
- Discontinuation of Analogues :
Biological Activity
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al. (2014), certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, which was comparable to standard anti-inflammatory drugs like dexamethasone .
Antibacterial Activity
The antibacterial properties of pyrazole compounds have been documented against various bacterial strains. A study highlighted that modifications in the amide linkage of pyrazoles enhanced their activity against E. coli and S. aureus. Specifically, compounds with aliphatic amide pharmacophores exhibited superior antibacterial properties .
Anticancer Activity
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole has also been evaluated for its anticancer potential. Research has shown that certain derivatives possess cytotoxic effects against cancer cell lines. For example, a series of pyrazole derivatives were tested against various cancer cell lines, revealing IC50 values that indicate significant antiproliferative activity .
Case Studies and Research Findings
The biological activities of 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole are attributed to its ability to modulate various biochemical pathways:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
- Interference with Bacterial Metabolism : The sulfonamide moiety may disrupt folate synthesis in bacteria, enhancing antibacterial efficacy.
- Induction of Apoptosis : Certain pyrazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
